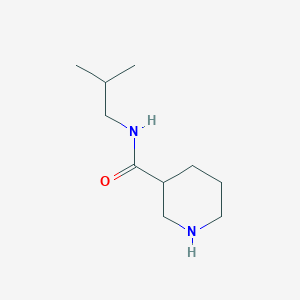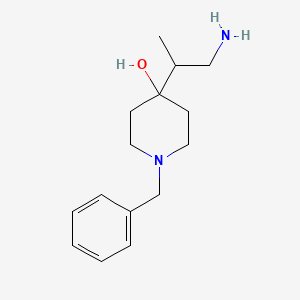
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with a benzyl group and an aminopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with isopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 25-30°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: A fluorinated analog with similar stimulant properties.
1-Benzylpiperidin-4-one: A precursor in the synthesis of 4-(1-Aminopropan-2-yl)-1-benzylpiperidin-4-ol.
2-(Pyridin-2-yl)-4-(1-aminopropan-2-yl)piperidine: A structurally related compound with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54981-02-1 |
|---|---|
Molekularformel |
C15H24N2O |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
4-(1-aminopropan-2-yl)-1-benzylpiperidin-4-ol |
InChI |
InChI=1S/C15H24N2O/c1-13(11-16)15(18)7-9-17(10-8-15)12-14-5-3-2-4-6-14/h2-6,13,18H,7-12,16H2,1H3 |
InChI-Schlüssel |
PFUAECFTLQVVSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)C1(CCN(CC1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-3-phenylpropanoic acid](/img/structure/B13185015.png)
![N-(Propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B13185022.png)
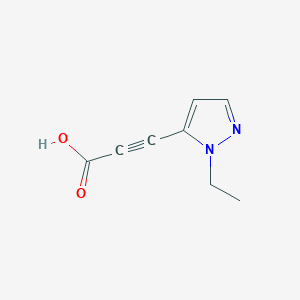
![2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185034.png)
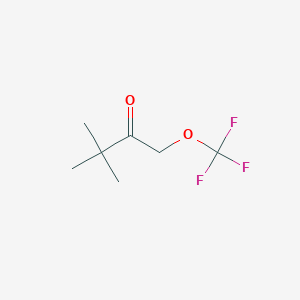
![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
![N-[3-(2-Oxo-3-propanoylpiperidin-1-yl)phenyl]acetamide](/img/structure/B13185060.png)
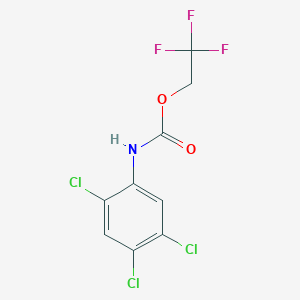

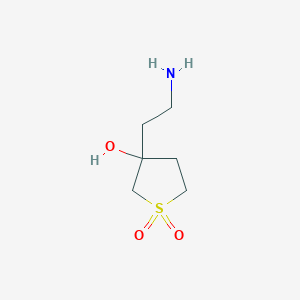

![2-[1-(Aminomethyl)cyclopropyl]-2-hydroxypropanal](/img/structure/B13185115.png)
![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
